molecular formula C11H19NO5S B563316 N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 CAS No. 45215-04-1

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3

Cat. No.: B563316
CAS No.: 45215-04-1
M. Wt: 277.335
InChI Key: QAQFHSOGQBNKJZ-NETXQHHPSA-N
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Description

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 is a specialized compound used primarily in research settings. It is a derivative of L-cysteine, an amino acid, and is often utilized in studies involving proteomics and other biochemical applications. This compound is known for its stability and solubility in organic solvents such as chloroform and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 typically involves the acetylation of L-cysteine followed by the introduction of the ethoxycarbonylethyl and methyl groups. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include acetic anhydride, ethyl chloroformate, and methyl iodide .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups .

Scientific Research Applications

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 involves its interaction with thiol groups in proteins. This interaction can lead to the formation or reduction of disulfide bonds, which are essential for protein folding and stability. The compound can also act as a nucleophile in substitution reactions, allowing it to modify other molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

(2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQFHSOGQBNKJZ-NETXQHHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(C)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206702
Record name L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45215-04-1
Record name L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45215-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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